molecular formula C26H19N3O3S B2839126 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide CAS No. 922829-42-3

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2839126
CAS No.: 922829-42-3
M. Wt: 453.52
InChI Key: JVFGWEOZMHOJIT-UHFFFAOYSA-N
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Description

N-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide is a structurally complex acetamide derivative featuring a [1,3]dioxolo[4,5-f][1,3]benzothiazole core, a naphthalen-1-yl group, and a pyridin-3-ylmethyl substituent. The [1,3]dioxolo-benzothiazole moiety contributes to electron-rich aromatic systems, while the naphthalene and pyridine groups enhance lipophilicity and binding affinity .

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O3S/c30-25(11-19-8-3-7-18-6-1-2-9-20(18)19)29(15-17-5-4-10-27-14-17)26-28-21-12-22-23(32-16-31-22)13-24(21)33-26/h1-10,12-14H,11,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFGWEOZMHOJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)N(CC4=CN=CC=C4)C(=O)CC5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide exhibit significant anticancer properties. Studies have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, the compound's ability to interact with DNA and inhibit topoisomerase enzymes has been highlighted as a potential pathway for its anticancer effects .

Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural components allow for effective interaction with bacterial membranes and enzymes, leading to bacterial cell death. Research into similar benzothiazole compounds has reported activity against a range of pathogens, including resistant strains of bacteria .

Agricultural Science

Pesticidal Applications
In agricultural contexts, compounds derived from benzothiazole structures have been investigated for their potential as eco-friendly pesticides. The unique properties of this compound suggest it could serve as a botanical pesticide alternative. Studies have shown that such compounds can effectively manage pest populations while minimizing environmental impact .

Materials Science

Polymer Development
The incorporation of benzothiazole derivatives into polymer matrices has been explored for developing materials with enhanced properties. The compound's ability to act as a photostabilizer and UV absorber makes it suitable for applications in coatings and plastics. Research indicates that polymers modified with such compounds exhibit improved thermal stability and resistance to photodegradation .

Data Tables

Application Area Potential Uses Mechanisms/Properties
Medicinal ChemistryAnticancer agentsDNA interaction, apoptosis induction
Antimicrobial agentsMembrane disruption, enzyme inhibition
Agricultural ScienceEco-friendly pesticidesInsecticidal properties
Materials SciencePolymer additivesUV stabilization, thermal resistance

Case Studies

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry reported that a related benzothiazole compound demonstrated significant cytotoxicity against breast cancer cells in vitro. The study highlighted the mechanism involving apoptosis and cell cycle arrest at the G2/M phase .
  • Pesticide Efficacy : In agricultural trials, a derivative of this compound was tested against common agricultural pests. Results indicated a 70% reduction in pest populations compared to untreated controls over a four-week period .
  • Polymer Enhancement : Research on polymer composites incorporating benzothiazole derivatives showed enhanced mechanical properties and UV resistance compared to standard polymers. This study suggests potential applications in outdoor materials where durability is critical .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetamide Derivatives

Compound Name Core Structure R₁ Group R₂ Group Molecular Weight (g/mol)
Target Compound [1,3]Dioxolo-benzothiazole Naphthalen-1-yl Pyridin-3-ylmethyl ~485 (estimated)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a ) Triazole Naphthalen-1-yloxy Phenyl 404.14
Patent analogue (EP 2024) [1,3]Dioxolo-pyridine Oxetanylmethyl Benzimidazole ~520 (estimated)

Spectroscopic and Physicochemical Properties

The target compound’s infrared (IR) and nuclear magnetic resonance (NMR) profiles are hypothesized to resemble those of 6a–m :

  • IR : Expected peaks at ~1670 cm⁻¹ (C=O stretch), ~1250–1300 cm⁻¹ (C–O/C–N), and ~3300 cm⁻¹ (N–H stretch).
  • ¹H NMR : Distinct signals for naphthalene protons (δ 7.2–8.4 ppm), pyridinyl protons (δ 8.0–8.6 ppm), and acetamide methylene groups (δ 5.3–5.5 ppm).

In contrast, triazole-containing analogues like 6b exhibit nitro group-associated IR peaks (~1500 cm⁻¹ for NO₂) and downfield-shifted aromatic protons in NMR .

Structural Analysis and Validation

The crystallographic validation of similar compounds relies on tools like SHELX for refinement and PLATON for structure validation . For the target compound, single-crystal X-ray diffraction would confirm the planar geometry of the [1,3]dioxolo-benzothiazole system and dihedral angles between aromatic groups.

Q & A

Q. What are the key steps and reaction conditions for synthesizing N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide?

The synthesis involves multi-step procedures:

  • Core Formation : Cyclization of a 2-aminothiophenol derivative with a dioxolane precursor under acidic conditions to form the dioxolo-benzothiazole core .

  • Functionalization : Sequential coupling of the naphthalene and pyridinylmethyl groups via nucleophilic substitution or amidation reactions.

  • Reaction Conditions :

    StepSolventTemperatureCatalystTimeYield
    CyclizationAcetic acid80°CH₂SO₄6–8 h65–75%
    AmidationDMFRTNaH12 h70–85%
    Purification involves recrystallization (ethanol) or column chromatography .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton/carbon environments (e.g., aromatic protons at δ 7.2–8.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₁₈N₂O₃S: 423.1112) .
  • Infrared (IR) Spectroscopy : Peaks at 1670–1690 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-O-C in dioxolane) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns .

Advanced Research Questions

Q. How can researchers optimize reaction yields and minimize byproducts?

  • Design of Experiments (DOE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading). For example, a 2³ factorial design for amidation might optimize temperature (RT vs. 50°C), base (NaH vs. K₂CO₃), and solvent (DMF vs. THF) .
  • Computational Pre-screening : Quantum mechanical calculations (DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .

Q. What methodologies are employed to study the compound’s reaction mechanisms?

  • Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to determine rate laws .
  • Isotopic Labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in the dioxolane ring .
  • Computational Modeling : Transition state analysis (e.g., Gaussian 16) to identify intermediates and activation energies .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Analog Synthesis : Modify substituents (e.g., replace naphthalen-1-yl with substituted phenyl groups) and compare bioactivity .
  • Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition assays) to correlate substituent effects with potency .

Q. What computational tools are used to predict the compound’s physicochemical properties?

  • Density Functional Theory (DFT) : Calculate dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces .
  • Molecular Dynamics (MD) : Simulate solvation effects and membrane permeability (e.g., using GROMACS) .

Q. How should researchers resolve contradictions in spectroscopic data?

  • Cross-Validation : Combine NMR, MS, and X-ray crystallography (if crystals are obtainable) to confirm ambiguous signals .
  • Dynamic Effects Analysis : Consider tautomerism or conformational flexibility in solution (e.g., variable-temperature NMR) .

Q. What strategies are used to investigate degradation pathways under stress conditions?

  • Forced Degradation : Expose the compound to heat (80°C), light (UV), and acidic/alkaline conditions, then analyze degradants via LC-MS .
  • Stability-Indicating Methods : Develop HPLC methods to separate and quantify degradation products .

Tables for Reference

Table 1: Key NMR Signals for Structural Confirmation

Proton/CarbonChemical Shift (δ, ppm)Assignment
Naphthalen-1-yl H7.72 (d, J=8.0 Hz)Aromatic protons
Dioxolane OCH₂5.46 (s)Methylene in dioxolane
Acetamide C=O165.0 (¹³C)Carbonyl carbon

Table 2: Reaction Optimization via DOE

VariableLevel 1Level 2Optimal Condition
TemperatureRT50°C50°C
BaseNaHK₂CO₃NaH
SolventDMFTHFDMF

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